

# Application Notes: Cy5-PEG2-NHS Ester for Primary Amine Labeling

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## Compound of Interest

Compound Name: Cy5-PEG2-SCO

Cat. No.: B12375735

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## Introduction

Covalent labeling of proteins and other biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. The cyanine dye, Cy5, is a bright, photostable, far-red fluorescent probe that is ideal for applications requiring high sensitivity and low background autofluorescence. When conjugated with a polyethylene glycol (PEG) spacer and an N-hydroxysuccinimide (NHS) ester functional group (Cy5-PEG2-NHS), it becomes a powerful tool for specifically targeting primary amines on biomolecules.

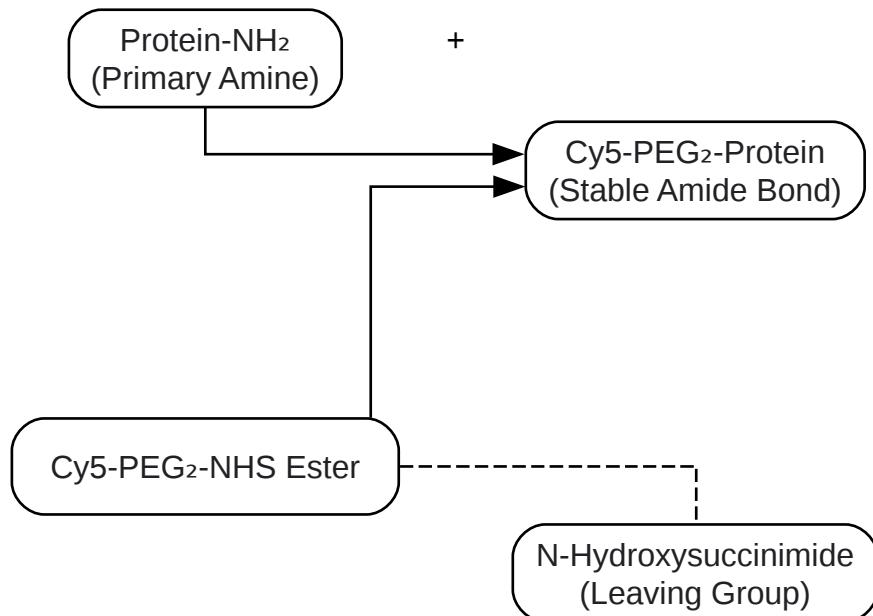
This document provides a detailed protocol for the use of Cy5-PEG2-NHS Ester for the labeling of primary amines (e.g., the  $\epsilon$ -amino group of lysine residues and the N-terminus of proteins) in various buffer systems.

## Principle of Reaction

The Cy5-PEG2-NHS Ester is an amine-reactive labeling reagent. The NHS ester moiety reacts efficiently with non-protonated primary aliphatic amine groups in a nucleophilic acyl substitution reaction. This reaction forms a stable, covalent amide bond, permanently conjugating the Cy5-PEG2 moiety to the target molecule. The reaction is pH-dependent, with optimal labeling occurring in slightly basic conditions (pH 8.0-9.0) where the primary amines are deprotonated and thus more nucleophilic.<sup>[1][2][3][4][5]</sup> A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce labeling efficiency if not controlled.

## Reaction Mechanism

The following diagram illustrates the reaction between a protein's primary amine and Cy5-PEG2-NHS Ester.



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Caption: Reaction of Cy5-PEG2-NHS with a primary amine.

## Experimental Protocols

This section provides a detailed methodology for labeling proteins with Cy5-PEG2-NHS Ester.

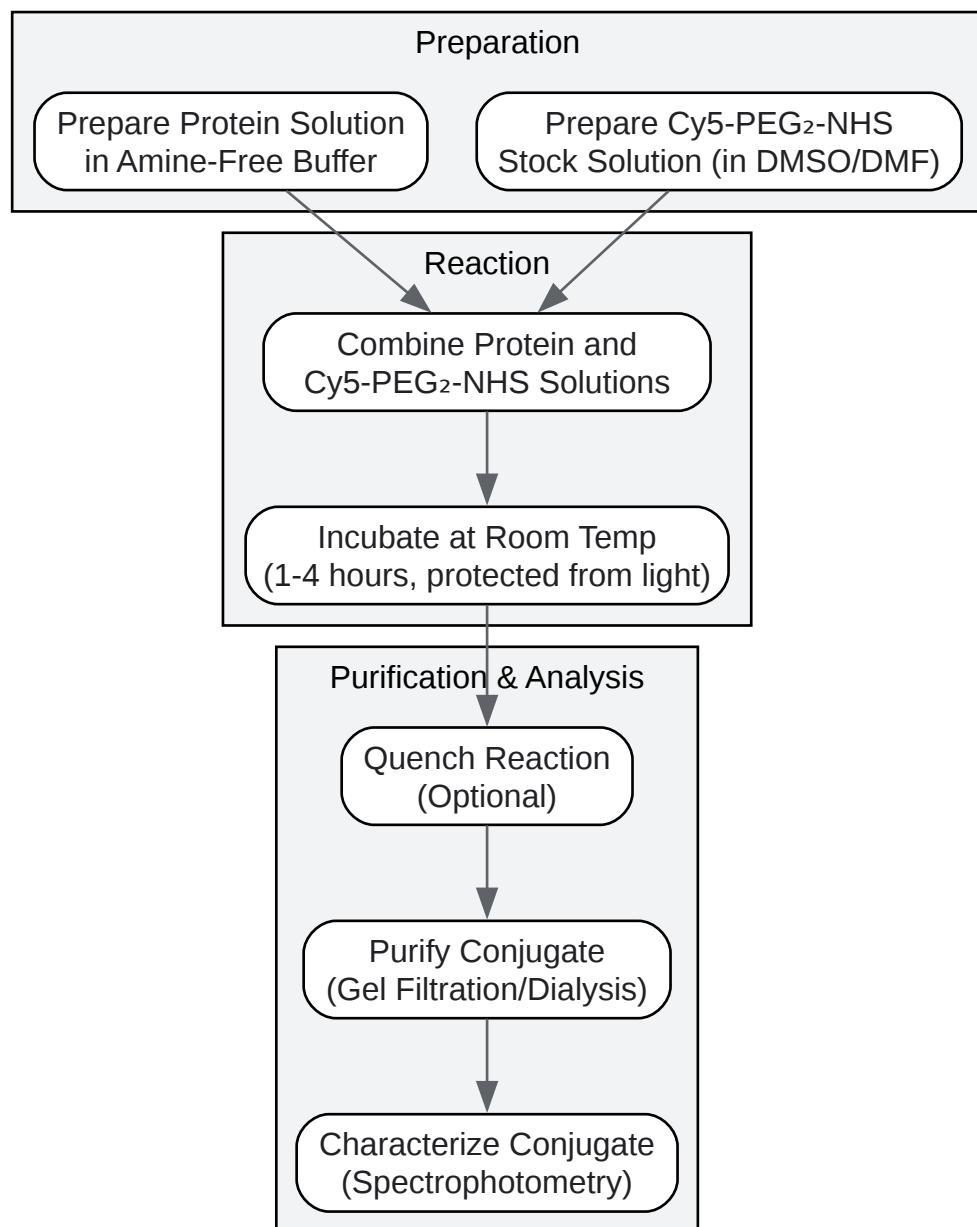
## Materials

- Protein of interest (in an amine-free buffer)
- Cy5-PEG2-NHS Ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, pH 8.3-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

- Purification column (e.g., Sephadex G-25) or dialysis cassette

## Experimental Workflow

The overall experimental workflow is depicted in the diagram below.



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